Cas no 2229254-03-7 ((6-bromopyridin-3-yl)methanesulfonyl fluoride)

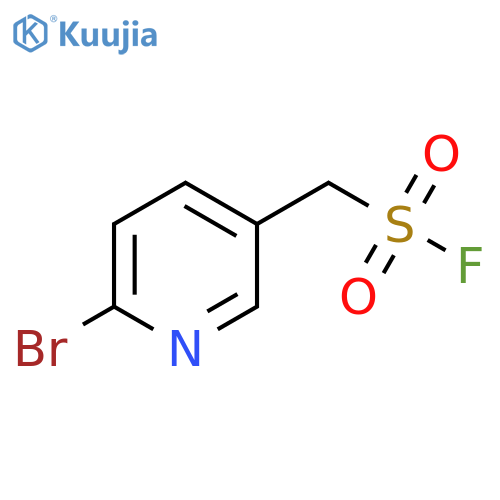

2229254-03-7 structure

商品名:(6-bromopyridin-3-yl)methanesulfonyl fluoride

(6-bromopyridin-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (6-bromopyridin-3-yl)methanesulfonyl fluoride

- EN300-1989491

- 2229254-03-7

-

- インチ: 1S/C6H5BrFNO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2

- InChIKey: NLHPAXNOGKABNI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=N1)CS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 252.92084g/mol

- どういたいしつりょう: 252.92084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

(6-bromopyridin-3-yl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989491-0.05g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 0.05g |

$612.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-2.5g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-0.25g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 0.25g |

$670.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-1.0g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1989491-5.0g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1989491-0.1g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-0.5g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 0.5g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-10.0g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1989491-10g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 10g |

$3131.0 | 2023-09-16 | ||

| Enamine | EN300-1989491-5g |

(6-bromopyridin-3-yl)methanesulfonyl fluoride |

2229254-03-7 | 5g |

$2110.0 | 2023-09-16 |

(6-bromopyridin-3-yl)methanesulfonyl fluoride 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2229254-03-7 ((6-bromopyridin-3-yl)methanesulfonyl fluoride) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬